molecular formula C10H13NO3 B12544564 Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate CAS No. 652976-15-3

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

Cat. No.: B12544564
CAS No.: 652976-15-3
M. Wt: 195.21 g/mol
InChI Key: KNCZNOAHQRQRMS-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is an organic compound that features a prop-2-en-1-yl group attached to a 3-(2-oxopyrrolidin-1-yl)prop-2-enoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate typically involves the reaction of prop-2-en-1-yl bromide with 3-(2-oxopyrrolidin-1-yl)prop-2-enoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems ensures consistent quality and scalability of the compound .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it can interfere with tubulin polymerization, leading to anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-yl: Similar structure but with a triple bond.

    Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-yn-1-one: Contains a ketone group instead of an ester.

Uniqueness

Prop-2-en-1-yl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate is unique due to its specific ester linkage and the presence of both an alkene and a pyrrolidinone ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

652976-15-3

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

prop-2-enyl 3-(2-oxopyrrolidin-1-yl)prop-2-enoate

InChI

InChI=1S/C10H13NO3/c1-2-8-14-10(13)5-7-11-6-3-4-9(11)12/h2,5,7H,1,3-4,6,8H2

InChI Key

KNCZNOAHQRQRMS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C=CN1CCCC1=O

Origin of Product

United States

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